molecular formula C7H12N2OS B13288451 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B13288451
M. Wt: 172.25 g/mol
InChI Key: MFEAJFIRQAQFTN-UHFFFAOYSA-N
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Description

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine, with the CAS number 1849249-48-4, is a chemical building block of interest in advanced research and development. This compound features a 2-methyl-1,3-thiazole ring, a privileged structure in medicinal chemistry, linked to a methoxy-substituted ethanamine chain. The molecular formula is C7H12N2OS, and it has a molecular weight of 172.25 . Compounds containing the 1,3-thiazole scaffold are extensively investigated for their diverse biological activities. Research on similar thiazole derivatives highlights their significant role as key intermediates in synthesizing metal complexes and their application in DNA binding studies . The structural motif of a thiazole ring connected to a functionalized amine makes this class of compounds valuable for creating Schiff base ligands, which can coordinate to various metal ions such as Ni(II), Co(II), and Cu(II) to form complexes with potential biochemical applications . Furthermore, the amine functional group provides a handle for further chemical modification, allowing researchers to incorporate this moiety into larger, more complex molecules for drug discovery and material science. As a specialist research chemical, it is essential to handle this material according to safe laboratory practices. This product is intended strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3

InChI Key

MFEAJFIRQAQFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(CN)OC

Origin of Product

United States

Preparation Methods

Overview

The most widely reported method involves constructing the 1,3-thiazole ring through cyclization reactions, followed by functionalization to introduce the methoxy and amino groups. This approach is favored for its efficiency and high yields, especially in industrial settings.

Stepwise Procedure

Step Description Reagents & Conditions References
Step 1: Formation of Thiazole Core Cyclization of α-haloketones with thiourea derivatives to form the 1,3-thiazole ring α-Haloketone + Thiourea, reflux in ethanol or acetic acid
Step 2: N-Benzylation Benzylation of the thiazole ring to facilitate subsequent modifications Benzyl chloride or benzyl bromide, base (e.g., potassium carbonate), reflux ,
Step 3: Introduction of Methoxy Group Methylation of the hydroxyl or amino group on the intermediate Methylating agents such as methyl iodide or dimethyl sulfate, in the presence of base
Step 4: Amination Conversion of the intermediate to the amino derivative Nucleophilic substitution with ammonia or amines under controlled conditions ,

Specific Example

A notable method involves starting from 2-methyl-1,3-thiazole-5-carboxaldehyde, which undergoes reduction and methylation steps to afford the target compound.

Multi-step Synthesis Based on Benzaldehyde Derivatives

Synthesis Route

This method involves a multi-step process starting from benzaldehyde derivatives, as detailed in patent CN103936599A, which emphasizes eco-friendly and cost-effective procedures.

Step Description Reagents & Conditions References
Step 1: Formation of Benzyl Imine Reflux benzaldehyde with amines or ammonia Benzaldehyde + Amine, reflux
Step 2: Cyclization to Thiazole Reaction with thiourea derivatives Thiourea, reflux
Step 3: Methylation and Amination Methylation with methylating reagents, followed by amination Methyl iodide, ammonia, or amines
Step 4: Azeotropic Dehydration and Purification Removal of water via azeotropic distillation Toluene or benzene, reflux

Advantages

This route allows for high purity and yields (>99.7%) and is environmentally friendly, with minimal waste and safety considerations.

Alternative Methods: Catalytic and Microwave-Assisted Synthesis

Recent advances include the use of microwave irradiation to accelerate cyclization and methylation steps, reducing reaction times and improving yields. Catalytic methods employing transition metal catalysts (e.g., palladium, copper) facilitate selective functionalization of the thiazole ring.

Summary of Key Data and Reaction Conditions

Parameter Details References
Reaction Temperature 80–145°C for dehydration and methylation steps
Reaction Time 8–20 hours depending on the step
Yield Typically 56–84% overall, >99.7% purity
Water Content in Final Product <0.2%

Chemical Reactions Analysis

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as silica-supported tungstosilisic acid . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.

Scientific Research Applications

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP<sup>*</sup> Solubility (mg/mL)
2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine C₈H₁₃N₂OS 185.26 Methoxy, 2-methyl-thiazole 0.5 ~10 (free base)
2-Ethoxy-2-(1,3-thiazol-5-yl)ethan-1-amine C₇H₁₂N₂OS 172.25 Ethoxy, thiazole 0.8 ~15 (free base)
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₀N₂S 142.22 Methyl-thiazole, dihydrochloride -0.2 >50 (salt form)
5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine C₁₄H₁₂N₂OS 256.32 Naphthyl, methoxy 3.2 <1 (DMSO)
2-Amino-5-methylthiazole C₄H₅N₂S 115.16 Methyl-thiazole 1.2 ~5 (aqueous)

<sup>*</sup> Predicted using ChemAxon software.

Biological Activity

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine, with the CAS number 1849249-48-4, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a methoxy group and a thiazole moiety, which are significant in medicinal chemistry for their diverse pharmacological properties.

  • Molecular Formula : C₇H₁₂N₂OS
  • Molecular Weight : 172.25 g/mol
  • IUPAC Name : 2-methoxy-N-(thiazol-5-ylmethyl)ethan-1-amine hydrochloride
  • Purity : ≥95% .

Antitumor Activity

Research indicates that thiazole derivatives possess notable antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-containing compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific analogs demonstrated IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting significant anticancer potential .

The biological activity of thiazole derivatives is often linked to their ability to interact with key cellular proteins involved in tumor progression. For instance, molecular docking studies have shown that these compounds can bind to focal adhesion kinase (FAK), a protein implicated in cancer metastasis . The interaction with FAK may disrupt signaling pathways that promote cell survival and proliferation.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the thiazole ring significantly influences the biological activity of these compounds. Research has indicated that:

  • Substitution patterns on the thiazole ring and adjacent aromatic systems can enhance cytotoxicity.
  • Electron-donating groups, such as methoxy or methyl groups at strategic positions, have been correlated with increased activity against cancer cell lines .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In a comparative study, several thiazole derivatives were tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound exhibited IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency .
  • Molecular Dynamics Simulations :
    • Simulations revealed that the binding interactions of this compound with target proteins are primarily hydrophobic, with few hydrogen bonds contributing to stability. This suggests that structural modifications could further enhance binding affinity and specificity .

Data Table: Summary of Biological Activities

Activity TypeCell Line TestedIC₅₀ (µM)Reference
CytotoxicityA431<10
CytotoxicityJurkat<10
Interaction with FAKMolecular DockingN/A

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine?

  • Methodological Answer : The synthesis typically involves coupling reactions between thiazole derivatives and methoxy-ethylamine precursors. For example, thiazole intermediates (e.g., 2-methyl-1,3-thiazol-5-yl derivatives) can be functionalized via nucleophilic substitution or reductive amination. Key steps include:
  • Use of coupling agents like EDCI or HATU in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Optimization of reaction temperature (e.g., 50–80°C) to enhance yield while minimizing side reactions .
  • Purification via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone structure and substituent positions. Compare shifts with computational predictions (e.g., DFT) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Systematic optimization involves:
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance solubility and reactivity .
  • Catalyst Selection : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps or acid catalysts (e.g., p-TsOH) for cyclization .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
  • Isotopic Labeling : Use 15N-labeled analogs to clarify ambiguous peaks in heteronuclear NMR .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., analogs in ) .

Q. What structural modifications enhance bioactivity in related thiazole derivatives?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazole 4-position to improve binding affinity in antitumor assays .
  • Hybrid Scaffolds : Incorporate pyrazine or triazole rings (as in ) to modulate pharmacokinetic properties .
  • Protease Resistance : Replace methoxy groups with bulkier alkoxy chains to reduce metabolic degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

  • Methodological Answer :
  • Standardized Protocols : Use the shake-flask method with HPLC quantification under controlled pH and temperature .
  • Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO/water) to mimic physiological conditions .
  • Computational LogP Prediction : Compare experimental solubility with calculated partition coefficients (e.g., via ChemAxon) .

Methodological Resources

  • Spectral Databases : Utilize PubChem and Crystallography Open Database for reference spectra .
  • Safety Guidelines : Follow TCI America’s SDS for handling corrosive intermediates .

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